4-amino-1-benzylcyclohexan-1-ol 4-amino-1-benzylcyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 1520057-26-4
VCID: VC11576059
InChI:
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.3

4-amino-1-benzylcyclohexan-1-ol

CAS No.: 1520057-26-4

Cat. No.: VC11576059

Molecular Formula: C13H19NO

Molecular Weight: 205.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-amino-1-benzylcyclohexan-1-ol - 1520057-26-4

Specification

CAS No. 1520057-26-4
Molecular Formula C13H19NO
Molecular Weight 205.3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Amino-1-benzylcyclohexan-1-ol (C₁₃H₁₉NO) consists of a cyclohexanol backbone substituted with a benzyl group at the 1-position and an amino group at the 4-position. The compound’s stereochemistry remains unspecified in available literature, though analogous cyclohexanol derivatives often exhibit cis-trans isomerism depending on synthetic conditions . Key structural parameters inferred from related compounds include:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight205.30 g/molC₁₃H₁₉NO stoichiometry
LogP (Partition Coeff.)~2.8Comparative analysis
pKa (Amino Group)~10.5Cyclohexylamine analogs

The benzyl group enhances lipophilicity, while the amino and hydroxyl groups introduce hydrogen-bonding capacity, suggesting dual polar/apolar solubility characteristics .

Synthetic Methodologies

Grignard Reaction-Based Approaches

Although no direct synthesis of 4-amino-1-benzylcyclohexan-1-ol is documented, the preparation of 1-benzylcyclohexan-1-ol (CAS 1944-01-0) via Grignard reactions provides a foundational pathway . For example, benzyl bromide reacts with magnesium in tetrahydrofuran (THF) to form a benzylmagnesium bromide intermediate, which subsequently reacts with cyclohexanone to yield 1-benzylcyclohexan-1-ol at 90% yield . Adapting this method, introducing an amino group could involve:

  • Protection-Deprotection Strategies: Temporarily masking the hydroxyl group during nitration or amination steps.

  • Reductive Amination: Reacting cyclohexanone derivatives with ammonia or amines under reducing conditions .

A patent describing transaminase-mediated synthesis of (1R,4R)-4-substituted cyclohexane-1-amines suggests enzymatic routes could achieve stereoselective amination .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from 1-benzylcyclohexan-1-ol (CAS 1944-01-0) indicates a boiling point of 299.9°C at 760 mmHg and a flash point of 118.2°C . The amino group in 4-amino-1-benzylcyclohexan-1-ol may lower thermal stability due to increased polarity and hydrogen bonding.

Solubility and Partitioning

The compound’s logP (estimated ~2.8) aligns with 4-benzylcyclohexan-1-ol (logP 2.78) , suggesting moderate lipid solubility. The amino group enhances water solubility relative to non-aminated analogs, though protonation state (pH-dependent) will significantly influence partitioning .

Pharmacological and Industrial Applications

Industrial Uses

Cyclohexanol derivatives serve as intermediates in polymer production and fragrance synthesis . The amino group’s nucleophilicity positions 4-amino-1-benzylcyclohexan-1-ol as a candidate for epoxy curing agents or pharmaceutical intermediates .

Analytical Characterization

Spectroscopic Profiling

  • NMR: Expected signals include δ 1.2–2.1 ppm (cyclohexyl CH₂), δ 4.5–5.0 ppm (benzylic CH₂), and δ 3.5–4.0 ppm (OH and NH₂ groups) .

  • MS: Molecular ion peak at m/z 205.3 (M⁺) with fragmentation patterns resembling 1-benzylcyclohexan-1-ol .

Chromatographic Methods

Reverse-phase HPLC using C18 columns and acetonitrile/water gradients (0.1% formic acid) would likely resolve this compound, as demonstrated for 4-benzylcyclohexan-1-ol .

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